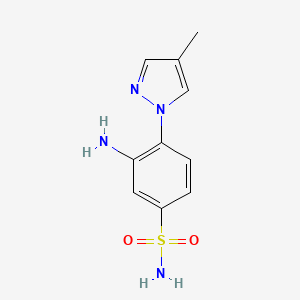

3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

3-amino-4-(4-methylpyrazol-1-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2S/c1-7-5-13-14(6-7)10-3-2-8(4-9(10)11)17(12,15)16/h2-6H,11H2,1H3,(H2,12,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMBSYANYUYAZOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2=C(C=C(C=C2)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material: 4-Aminobenzenesulfonamide

The synthesis typically begins with 4-aminobenzenesulfonamide , which provides the sulfonamide core and the amino substituent at the 3-position after suitable modifications.

Preparation of 3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonamide

Formation of Hydrazide Intermediate

- Step 1: Conversion of 4-aminobenzenesulfonamide to an N-substituted β-alanine derivative by reaction with acrylic acid in aqueous solution with a catalytic amount of hydroquinone.

- Step 2: Esterification of the β-alanine derivative to form the corresponding methyl or ethyl ester under reflux in methanol.

- Step 3: Hydrazinolysis of the ester to yield the hydrazide intermediate, specifically 4-{[(2-hydrazinecarbonyl)ethyl]amino}benzene-1-sulfonamide.

These steps are crucial as the hydrazide intermediate serves as a versatile precursor for subsequent heterocyclic ring formation.

Cyclization to Pyrazole Derivative

- The hydrazide intermediate is refluxed with 2,4-pentanedione (acetylacetone) in isopropanol in the presence of concentrated hydrochloric acid.

- This reaction facilitates the formation of the This compound via cyclization, where the hydrazide condenses with the diketone to form the 4-methyl-1H-pyrazol-1-yl ring attached to the benzene sulfonamide core.

Alternative Cyclization with Other Diketones

- Using 2,5-hexanedione instead of 2,4-pentanedione in the presence of acetic acid yields related pyrazole derivatives with different substitution patterns on the pyrazole ring.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| β-Alanine derivative formation | Acrylic acid, hydroquinone (catalyst) | Aqueous solution | Ambient | Moderate | N-substituted β-alanine intermediate |

| Esterification | Methanol, reflux | Methanol | Reflux (~65°C) | High | Formation of methyl/ethyl ester |

| Hydrazinolysis | Hydrazine hydrate, reflux | Methanol | Reflux | High | Hydrazide intermediate |

| Pyrazole ring cyclization | 2,4-Pentanedione, conc. HCl, reflux | Isopropanol | Reflux (~82°C) | Moderate | Formation of 4-methyl-1H-pyrazol-1-yl sulfonamide |

Analytical Characterization

- NMR Spectroscopy: The presence of the pyrazole ring is confirmed by characteristic chemical shifts. For example, methyl groups on the pyrazole ring appear around 10.9 ppm in ^13C-NMR, and the aromatic protons and sulfonamide NH show distinct resonances.

- IR Spectroscopy: Sulfonamide S=O stretching bands appear typically around 1138 cm^-1, and NH stretching bands are observed near 3356 cm^-1.

- Mass Spectrometry: Confirms molecular ion peaks corresponding to the target compound.

- Purity: Determined by high-performance liquid chromatography (HPLC).

Summary of Research Findings

- The preparation method involving hydrazide formation followed by cyclization with 2,4-pentanedione is a reliable and reproducible approach to synthesize the target compound.

- The reaction conditions are mild and amenable to scale-up.

- The pyrazole ring formation via hydrazide cyclization is efficient and yields the desired 4-methyl-1H-pyrazol-1-yl substitution on the benzene sulfonamide.

- This synthetic route avoids the use of difficult-to-handle intermediates such as halogenated pyrazoles, which have been reported in alternative methods with lower yields and purification challenges.

Comparative Table of Preparation Routes

| Preparation Route | Key Intermediate | Cyclization Agent | Advantages | Disadvantages |

|---|---|---|---|---|

| Hydrazide + 2,4-pentanedione (Reflux) | Hydrazide from ester | 2,4-Pentanedione + HCl | High regioselectivity, mild conditions | Moderate yield, requires reflux |

| Direct coupling with halopyrazole | Halopyrazole derivative | Coupling reagents | Potentially shorter synthesis | Low yield, difficult purification |

| Alternative diketones (e.g., 2,5-hexanedione) | Hydrazide | 2,5-Hexanedione + AcOH | Access to analogues | Different substitution pattern |

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as iron (Fe) and hydrogen (H₂) are used.

Substitution: Nucleophiles like ammonia (NH₃) and amines are used in substitution reactions.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Substituted sulfonamides.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonamide is CHNOS. The compound features a sulfonamide group, which is crucial for its biological activity, and a pyrazole ring that contributes to its pharmacological properties. The structural characteristics enable it to interact with various biological targets, making it a candidate for drug development.

Medicinal Applications

1. Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. These compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents .

2. Anticancer Properties

Studies have shown that sulfonamide derivatives can induce apoptosis in cancer cells. The incorporation of the pyrazole moiety enhances the compound's ability to target specific cancer pathways, thus offering a promising avenue for anticancer drug design .

3. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. By modulating inflammatory pathways, it may serve as a therapeutic agent for conditions such as arthritis or inflammatory bowel disease .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Modulation of inflammation |

Pharmaceutical Formulations

1. Drug Development

The structural features of this compound allow it to be used as a scaffold in drug design. Its derivatives can be synthesized to enhance potency and selectivity against specific biological targets .

2. Combination Therapies

The compound may also be explored in combination with other drugs to improve therapeutic outcomes, particularly in cancer treatment where multi-target approaches are often more effective .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study demonstrated that derivatives of this compound showed potent activity against Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism was attributed to the inhibition of bacterial cell wall synthesis, making it a candidate for further development into an antibiotic .

Case Study 2: Anti-cancer Research

In vitro studies on human cancer cell lines revealed that modifications to the pyrazole ring significantly enhanced the cytotoxic effects of sulfonamide derivatives. This research supports the potential use of this compound in developing targeted cancer therapies .

Mechanism of Action

The mechanism by which 3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or bind to receptors, leading to its biological activity. The exact mechanism depends on the specific application and the derivatives involved.

Comparison with Similar Compounds

Pyrazoline vs. Pyrazole Derivatives

Compound Class : 4-[3-(4-Hydroxyphenyl)-5-Aryl-4,5-Dihydro-Pyrazol-1-yl]Benzenesulfonamides ()

- Structural Differences: These analogs contain a pyrazoline ring (a partially saturated pyrazole with a single double bond) instead of a fully aromatic pyrazole.

- Functional Groups: The hydroxyl group in ’s compounds contrasts with the amino group in the target compound. Amino groups may improve solubility and hydrogen-bonding capacity.

- Bioactivity: compounds showed carbonic anhydrase inhibition (Ki values: 0.8–12.3 nM) and cytotoxicity against cancer cells (IC₅₀: 1.2–8.7 μM). The amino group in the target compound could modulate selectivity for enzyme isoforms .

Thiadiazole-Linked Pyrazole Sulfonamides ()

- Structural Differences: compounds incorporate a thiadiazole ring linked to the pyrazole via an imino group, absent in the target compound. Thiadiazoles are electron-deficient, influencing electronic properties and binding to targets like COX-2.

- Bioactivity : These derivatives demonstrated anti-inflammatory activity (e.g., COX-2 inhibition), suggesting that the absence of thiadiazole in the target compound may alter potency but reduce off-target interactions .

Chlorophenyl-Substituted Pyrazole Sulfonamides ()

- Example : 4-[5-(4-Chlorophenyl)-3-Methyl-1H-Pyrazol-1-yl]Benzenesulfonamide ()

- Structural Differences : The 4-chlorophenyl substituent on the pyrazole introduces electronegativity and lipophilicity, whereas the target compound’s 4-methyl group is smaller and less electron-withdrawing.

- Implications : Chlorine substituents often enhance metabolic stability but may increase toxicity. The methyl group in the target compound could improve pharmacokinetic profiles (e.g., half-life) .

Trifluoromethyl-Substituted Analogs ()

- Example : 4-Methyl-N-{1-[3-(Trifluoromethyl)Benzyl]-1H-Pyrazol-4-yl}Benzenesulfonamide

- Structural Differences : A trifluoromethyl group on the benzyl substituent increases lipophilicity and metabolic resistance compared to the target compound’s simpler methyl group.

- Implications : Trifluoromethyl groups are common in agrochemicals and pharmaceuticals for their stability; however, the target compound’s methyl group may reduce steric hindrance for target binding .

Key Data Table: Structural and Functional Comparisons

| Compound Class | Substituents/Ring Type | Key Functional Groups | Reported Bioactivity |

|---|---|---|---|

| Target Compound | 4-Methylpyrazole, amino | -SO₂NH₂, -NH₂ | N/A (hypothetical: CA/COX inhibition) |

| Pyrazoline Derivatives (1) | Pyrazoline, 4-hydroxyphenyl | -SO₂NH₂, -OH | CA inhibition (Ki: 0.8–12.3 nM) |

| Thiadiazole-Linked (5) | Thiadiazole, imino linker | -SO₂NH₂, -N=S- | Anti-inflammatory (COX-2 inhibition) |

| Chlorophenyl Analogs (14) | 4-Chlorophenyl, pyrazole | -SO₂NH₂, -Cl | Structural data only |

| Trifluoromethyl Analogs (11) | Trifluoromethyl benzyl | -SO₂NH₂, -CF₃ | N/A (structural focus) |

Biological Activity

3-Amino-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory, analgesic, and antimicrobial properties, as well as its interactions with various biological targets.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 252.29 g/mol. Its structure features a sulfonamide group, an amino group, and a pyrazole moiety, which are critical for its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄N₄O₂S |

| Molecular Weight | 252.29 g/mol |

| Functional Groups | Sulfonamide, Amino, Pyrazole |

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits notable anti-inflammatory and analgesic effects. Similar compounds in the sulfonamide class have been shown to inhibit inflammatory pathways by targeting enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) .

Mechanism of Action:

- Inhibition of COX enzymes reduces the production of prostaglandins, which are mediators of inflammation.

- Potential inhibition of LOX pathways may further contribute to its anti-inflammatory profile.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties, particularly against bacterial strains. Sulfonamides are known for their antibacterial effects, typically through the inhibition of folate synthesis in bacteria .

Case Studies:

-

Leishmaniasis Treatment: In vitro studies have demonstrated that derivatives of pyrazole-based sulfonamides exhibit significant activity against Leishmania species, with IC50 values indicating potent efficacy .

- Table 1: Antileishmanial Activity Comparison

Compound IC50 (mM) Target Organism This compound 0.059 L. infantum 3b 0.070 L. amazonensis Reference Drug 0.105 Pentamidine - Bacterial Inhibition: Preliminary studies suggest that this compound may also inhibit the growth of various Gram-positive and Gram-negative bacteria, although specific data on these interactions require further investigation .

Interaction Studies

Molecular docking studies have been conducted to evaluate the binding affinities of this compound with key biological targets involved in inflammatory processes. These studies provide insights into its mechanism of action and potential therapeutic applications .

Synthesis and Modifications

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Modifications to the pyrazole or sulfonamide groups may enhance biological activity or alter pharmacokinetic properties .

Q & A

Q. What synthetic routes are available for 3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonamide, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Sulfonamide formation : Coupling of a sulfonyl chloride precursor with an amine-functionalized pyrazole derivative.

- Substitution reactions : Introduction of the 4-methylpyrazole moiety via nucleophilic aromatic substitution.

Q. Critical Reaction Conditions :

Validation : Monitor intermediates using TLC and final product purity via HPLC (>95% purity target).

Q. Which analytical techniques are essential for characterizing this compound?

Methodological Answer: Key techniques include:

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex aromatic regions .

Advanced Research Questions

Q. How can computational methods optimize synthesis and predict biological activity?

Methodological Answer:

- Reaction Path Search : Tools like DFT (Density Functional Theory) model transition states to identify energetically favorable pathways for sulfonamide coupling .

- Molecular Docking : Predict binding affinity to target enzymes (e.g., cyclooxygenase-2) by simulating interactions between the sulfonamide group and active-site residues .

- ADMET Prediction : Software like Schrödinger’s QikProp estimates pharmacokinetic properties (e.g., logP ~2.1, suggesting moderate bioavailability) .

Case Study : A 2025 study used quantum-chemical calculations to reduce synthesis optimization time by 40% compared to trial-and-error approaches .

Q. How should researchers resolve contradictions in reported biological activity data?

Methodological Answer: Contradictions often arise from:

Q. Strategies :

Meta-Analysis : Pool data from multiple studies (e.g., COX-2 inhibition assays) to identify trends.

Dose-Response Reproducibility : Validate activity in ≥3 independent replicates.

Structural Analog Comparison : Test derivatives to isolate structure-activity relationships (e.g., replacing 4-methylpyrazole with bulkier groups) .

Q. What strategies improve pharmacokinetics of sulfonamide-pyrazole hybrids?

Methodological Answer:

- Bioisosteric Replacement : Substitute the sulfonamide with a tetrazole to enhance metabolic stability .

- Prodrug Design : Introduce ester moieties to improve solubility (e.g., methyl ester hydrolyzes in vivo to active carboxylic acid) .

- PEGylation : Attach polyethylene glycol chains to increase half-life .

Q. What challenges arise in crystallographic studies of this compound?

Methodological Answer:

- Crystal Growth : Slow evaporation from DMSO/water mixtures yields suitable crystals .

- Disorder in Pyrazole Ring : Mitigate using low-temperature data collection (100 K) to reduce thermal motion .

- Data-to-Parameter Ratio : Aim for >15:1 to ensure refinement reliability (e.g., R factor ≤0.05) .

Example : A 2013 study achieved a final R factor of 0.041 using synchrotron radiation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.